molecular formula C30H27N5O3S B11643812 4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-phenylbenzamide

4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-phenylbenzamide

Cat. No.: B11643812
M. Wt: 537.6 g/mol
InChI Key: MGTMSNMHEGGKLR-UHFFFAOYSA-N
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Description

4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-phenylbenzamide is a complex organic compound with the molecular formula C₃₀H₂₇N₅O₃S. It is known for its unique structure, which includes a phthalazinyl group, a dimethylsulfamoyl group, and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-phenylbenzamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced techniques, such as continuous flow reactors and automated synthesis systems, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H27N5O3S

Molecular Weight

537.6 g/mol

IUPAC Name

4-[[4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]-N-phenylbenzamide

InChI

InChI=1S/C30H27N5O3S/c1-20-13-14-22(19-27(20)39(37,38)35(2)3)28-25-11-7-8-12-26(25)29(34-33-28)31-24-17-15-21(16-18-24)30(36)32-23-9-5-4-6-10-23/h4-19H,1-3H3,(H,31,34)(H,32,36)

InChI Key

MGTMSNMHEGGKLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5)S(=O)(=O)N(C)C

Origin of Product

United States

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